molecular formula C24H19Cl3N2O4 B2675503 2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate CAS No. 338963-26-1

2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate

Cat. No.: B2675503
CAS No.: 338963-26-1
M. Wt: 505.78
InChI Key: SXWJJOVIKAYTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate (CAS: 338963-26-1, molecular weight: 505.78) is a synthetic compound classified as an active pharmaceutical ingredient (API) intermediate . Its structure features a 4-chlorobenzoyl moiety linked via an acetyl-amino spacer to a phenylethyl ester group, which is further substituted with a 3,4-dichlorobenzenecarboxylate. The synthesis of such chloro-substituted aromatic derivatives often employs methods reported by Ferriz et al. and Imramovsky et al., involving carbamate or esterification reactions under controlled conditions .

Properties

IUPAC Name

[2-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]-2-phenylethyl] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2O4/c25-18-9-6-16(7-10-18)23(31)28-13-22(30)29-21(15-4-2-1-3-5-15)14-33-24(32)17-8-11-19(26)20(27)12-17/h1-12,21H,13-14H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWJJOVIKAYTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate typically involves a multi-step process:

    Formation of the Amide Bond: The initial step involves the reaction of 4-chlorobenzoic acid with an amine to form 4-chlorobenzamide.

    Acetylation: The 4-chlorobenzamide is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Phenylethylamine: The acetylated product is reacted with 2-phenylethylamine to form the intermediate compound.

    Esterification: Finally, the intermediate is esterified with 3,4-dichlorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, high-purity reagents to ensure product quality, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its interactions with biological targets such as enzymes or receptors.

Medicine

Due to its potential biological activity, this compound might be investigated for therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The presence of multiple aromatic rings and amide groups suggests it could engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Lipophilicity and Substituent Effects

Compound Substituents log k (HPLC) Biological Relevance
Target Compound 4-Cl-benzoyl, 3,4-diCl-benzoate ~3.5–3.8* Balanced permeability/solubility
6a–i (Imramovsky et al.) 3,4-diCl-phenyl carbamate 3.6–4.0 Enhanced membrane affinity
2-(4-Cl-sulfonamido)-phenylacetic acid 4-Cl-sulfonamido 2.5 Improved aqueous solubility

*Estimated based on structural analogy.

Biological Activity

The compound 2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound features multiple functional groups, including chlorobenzoyl and dichlorobenzenecarboxylate moieties, which contribute to its chemical reactivity and biological activity. The synthesis typically involves multi-step reactions, starting from simpler precursors through methods such as Friedel-Crafts acylation and coupling reactions.

Component Description
IUPAC NameThis compound
Molecular FormulaC19H16ClN3O5
Molecular Weight393.80 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, chloroacetamides have shown effectiveness against various bacteria, including Gram-positive strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated phenyl groups enhances lipophilicity, allowing these compounds to penetrate bacterial membranes more effectively.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within microbial cells. The halogen substituents may facilitate binding to active sites, thereby inhibiting essential biological processes in pathogens. This interaction can lead to bactericidal effects or inhibit growth by disrupting metabolic pathways.

Case Studies

  • Study on Antimicrobial Efficacy
    A study screened various N-substituted phenyl chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with para-substituted chlorophenyl groups exhibited the highest activity against Gram-positive bacteria due to their enhanced membrane permeability .
  • Assessment of Cytotoxicity
    Another investigation assessed the cytotoxic effects of similar compounds on human cell lines. It was found that while some derivatives showed promising antimicrobial properties, they also exhibited cytotoxicity at higher concentrations, necessitating further optimization to balance efficacy and safety .

Comparative Analysis

Comparative studies have been conducted on various chloroacetamide derivatives to evaluate their biological activities. The following table summarizes the results:

Compound Target Bacteria Activity
Compound A (N-(4-chlorophenyl) chloroacetamide)S. aureus, E. coliEffective against Gram-positive; less effective against Gram-negative
Compound B (N-(3-bromophenyl) chloroacetamide)C. albicansModerate effectiveness
Target CompoundS. aureus, MRSAHigh effectiveness due to structural properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.